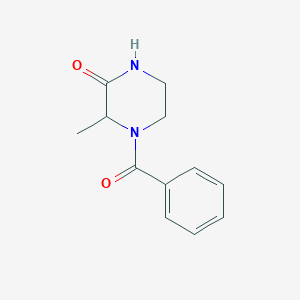
4-Benzoyl-3-methylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Benzoyl-3-methylpiperazin-2-one” is a chemical compound with the CAS Number: 1030374-29-8 . It has a molecular weight of 218.26 and its IUPAC name is 4-benzoyl-3-methyl-2-piperazinone . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H14N2O2/c1-9-11(15)13-7-8-14(9)12(16)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,15) . This indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule . Further structural analysis would require more specific data or computational modeling .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility would require additional data .Scientific Research Applications
PPARgamma Agonists Development
Research has focused on the development of PPARgamma agonists, compounds that activate the peroxisome proliferator-activated receptor gamma, which plays a crucial role in regulating adipocyte differentiation and glucose metabolism. A study by Collins et al. (1998) explored the structure-activity relationship around the phenyl alkyl ether moiety, finding potent and selective PPARgamma agonists that improve aqueous solubility and exhibit antidiabetic activity in rodent models of type 2 diabetes (Collins et al., 1998).
Antioxidant and Antiglucosidase Activity
Özil et al. (2018) designed and synthesized novel benzimidazole derivatives containing a piperazine or morpholine skeleton, which were preliminarily screened for in vitro antioxidant activities and glucosidase inhibitors. These compounds exhibited very high scavenging activity and significant inhibitory potential against α-glucosidase, indicating potential for development as therapeutic agents (Özil et al., 2018).
Metal-Organic Frameworks (MOFs)
In the field of inorganic chemistry, Hou et al. (2008) reported the synthesis of a highly porous metal-organic framework constructed by Zn4O clusters, showing potential for sorption of benzene and toluene and featuring guest-dependent luminescent properties. This research highlights the utility of such compounds in the development of new materials with potential applications in gas storage, separation technologies, and sensing (Hou et al., 2008).
Photopolymerization
A novel approach toward nitroxide-mediated photopolymerization was explored by Guillaneuf et al. (2010), who developed a new alkoxyamine bearing a chromophore group directly linked to the aminoxyl function, serving as a photoiniferter. This compound facilitates the generation of alkyl and nitroxide radicals under UV irradiation, presenting an efficient method for controlled photopolymerization (Guillaneuf et al., 2010).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed or in contact with skin . It may also cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .
Mechanism of Action
Target of Action
It is synthesized as a potential antidepressant molecule , suggesting that it may interact with neurotransmitter systems in the brain, such as the serotonergic, noradrenergic, and dopaminergic systems .
Mode of Action
As a potential antidepressant, it might work by modulating the reuptake of neurotransmitters or interacting with their receptors
Biochemical Pathways
Given its potential role as an antidepressant , it might influence pathways related to neurotransmitter synthesis, release, reuptake, and degradation, particularly those involving serotonin, norepinephrine, and dopamine .
Result of Action
As a potential antidepressant , it might help alleviate symptoms of depression by modulating neurotransmitter levels in the brain .
Properties
IUPAC Name |
4-benzoyl-3-methylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-9-11(15)13-7-8-14(9)12(16)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPYVIDWKPDYRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-ethyl-1-[(2-methoxyphenyl)methyl]thiourea](/img/structure/B2867561.png)
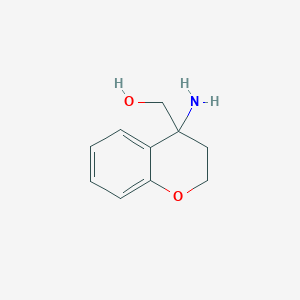
![1-(4-chlorophenyl)-5-(3,4-dichlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2867564.png)

amino}acetamide](/img/structure/B2867567.png)
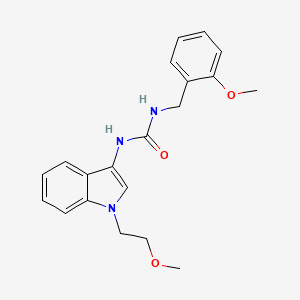
![N-[(2S)-1-[3-(Dimethylamino)pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]but-2-ynamide](/img/structure/B2867569.png)
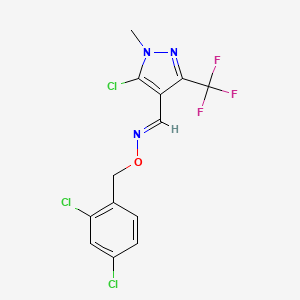
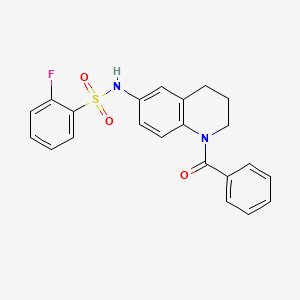
![7-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2867574.png)
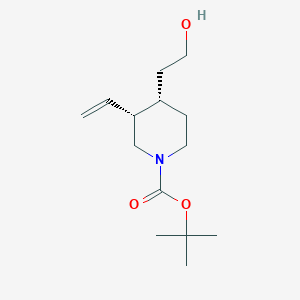
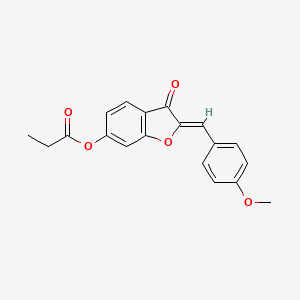
![N-methyl-1-[2-(2-phenylethyl)pyrazol-3-yl]methanamine](/img/structure/B2867578.png)
![1-(3,5-Dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2867580.png)
